tert-Butyl (3aS,6aR)-2-oxohexahydro-5H-pyrrolo[3,4-d]oxazole-5-carboxylate
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Overview
Description
tert-Butyl (3aS,6aR)-2-oxohexahydro-5H-pyrrolo[3,4-d]oxazole-5-carboxylate is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a tert-butyl group and a hexahydro-pyrrolo-oxazole ring system
Preparation Methods
The synthesis of tert-Butyl (3aS,6aR)-2-oxohexahydro-5H-pyrrolo[3,4-d]oxazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired ring structure. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
tert-Butyl (3aS,6aR)-2-oxohexahydro-5H-pyrrolo[3,4-d]oxazole-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is being explored for its potential therapeutic applications. Additionally, it has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of tert-Butyl (3aS,6aR)-2-oxohexahydro-5H-pyrrolo[3,4-d]oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
tert-Butyl (3aS,6aR)-2-oxohexahydro-5H-pyrrolo[3,4-d]oxazole-5-carboxylate can be compared with other oxazole derivatives and similar compounds. Some similar compounds include tert-butyl (3aR,6aS)-1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate and rac-tert-butyl (3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate. These compounds share structural similarities but may differ in their specific chemical properties and applications .
Properties
IUPAC Name |
tert-butyl (3aS,6aR)-2-oxo-3a,4,6,6a-tetrahydro-3H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)16-9(14)12-4-6-7(5-12)15-8(13)11-6/h6-7H,4-5H2,1-3H3,(H,11,13)/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAVZXYVYKZUTE-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)OC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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